Tecovirimat

Overview

Description

Tecovirimat (also known as TPOXX) is an antiviral medication used to treat diseases caused by the variola virus, such as smallpox . It was developed by SIGA Technologies in conjunction with the US Department of Health and Human Services’ Biomedical Advances Research and Development Authority .

Synthesis Analysis

Tecovirimat can be prepared through specific methods for the treatment or prophylaxis of viral infections and diseases associated therewith . An efficient three-step synthetic route to tecovirimat has been demonstrated .Molecular Structure Analysis

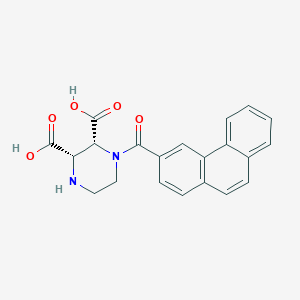

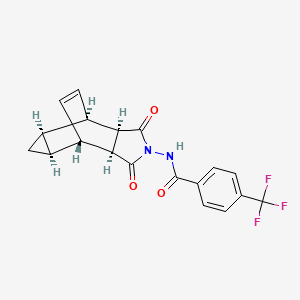

Tecovirimat has a molecular formula of C19H15F3N2O3 . It targets and inhibits the activity of the orthopoxvirus VP37 protein, which is highly conserved in all members of the orthopoxvirus genus .Physical And Chemical Properties Analysis

Tecovirimat has a molecular weight of 376.33 and is soluble in DMSO .Scientific Research Applications

Tecovirimat in Smallpox Treatment

Tecovirimat is being developed as an oral therapy for smallpox, a disease for which there is no known effective treatment. Clinical trials are not possible due to the eradication of natural disease, but studies in nonhuman primates have shown promising pharmacokinetic results .

Tecovirimat and Monkeypox

The European Medicines Agency (EMA) approved Tecovirimat in January 2022 as the first oral treatment for monkeypox. This highlights the drug’s significance in addressing emerging infectious diseases .

Pharmacokinetic Studies

Pharmacokinetic studies in nonhuman primates have been crucial for determining the efficacy of Tecovirimat. After multiple doses, specific plasma concentrations associated with efficacy have been identified .

Tecovirimat Dose Selection

Dose selection for Tecovirimat’s treatment of orthopoxviruses is based on extrapolation from animal model pharmacokinetics and healthy human volunteers. Doses of 3 mg/kg and above have shown protection against lethal orthopoxvirus infection in several animal models .

Tecovirimat in the Context of HIV

Research has been conducted to evaluate the association between HIV status and severe monkeypox. This is particularly relevant as people with HIV (PWH) may have different clinical characteristics and responses to treatment .

Mechanism of Action

Target of Action

Tecovirimat primarily targets the orthopoxvirus VP37 envelope wrapping protein . This protein is encoded by all members of the orthopoxvirus genus, which includes viruses such as smallpox, monkeypox, and cowpox . The VP37 protein plays a crucial role in the life cycle of these viruses, particularly in their ability to spread within the host .

Mode of Action

Tecovirimat works by inhibiting the activity of the VP37 protein . It blocks the interaction of VP37 with cellular Rab9 GTPase and TIP47 . This interaction is necessary for the formation of egress-competent enveloped virions, which are essential for the cell-to-cell and long-range dissemination of the virus . By blocking this interaction, tecovirimat prevents the formation of these virions, thereby hindering the spread of the virus within the body .

Biochemical Pathways

The primary biochemical pathway affected by tecovirimat is the viral replication pathway of orthopoxviruses . By inhibiting the function of the VP37 protein, tecovirimat disrupts the normal replication cycle of the virus. This disruption prevents the virus from leaving an infected cell and spreading to other cells . The downstream effect of this action is a reduction in the overall viral load within the host .

Result of Action

The molecular effect of tecovirimat’s action is the inhibition of viral replication . On a cellular level, this results in a decrease in the number of virus particles produced by infected cells . Clinically, this can lead to a reduction in the severity of symptoms and potentially faster recovery from the infection .

Action Environment

The efficacy and stability of tecovirimat can be influenced by various environmental factors. It’s important to note that the effectiveness of tecovirimat may be reduced in immunocompromised patients

Safety and Hazards

properties

IUPAC Name |

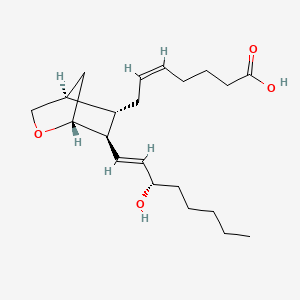

N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKDFZIMJXRJGH-VWLPUNTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026474 | |

| Record name | Tecovirimat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Tecovirimat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Successful viral replication leads to the formation of a number of infectious virion forms. Mature viruses are infectious but remain intracellularly until cell lysis. On the other hand, enveloped virion form is created when mature viruses wrap with late endosomal membranes. The formation of a wrapping complex for enveloped virions is mediated by the orthopoxvirus P37 protein. These egress-competent enveloped virions are released in a nonlytic fashion from the cell and play an essential role in cell-to-cell and long-range dissemination of the virus in the host. The P37 protein is encoded by a highly conserved gene in all members of the orthopoxvirus genus. P37 interacts with the Rab9 GTPase and TIP47, which are components of late endosome-derived transport vesicles. Interaction of P37 and Rab9 GTPase and TIP47 leads to the formation of the virus-specific wrapping complex for enveloped virions. Tecovirimat is an inhibitor of P37: it blocks the interaction of P37 with Rab9 and TIP47, preventing the formation of the wrapping complex. | |

| Record name | Tecovirimat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tecovirimat | |

CAS RN |

869572-92-9 | |

| Record name | Tecovirimat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869572-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecovirimat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecovirimat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tecovirimat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECOVIRIMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)